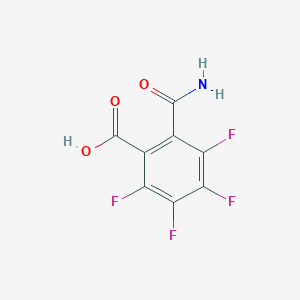
Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro-: is a fluorinated derivative of benzoic acid This compound is characterized by the presence of four fluorine atoms and an aminocarbonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Benzoic Acid Derivatives: One common method involves the selective fluorination of benzoic acid derivatives.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors. The process typically includes:
Catalytic Fluorination: Using catalysts such as cobalt or manganese acetates to achieve high selectivity and yield.
High-Pressure Reactions: Conducting reactions under high pressure to enhance the incorporation of fluorine atoms and the aminocarbonyl group.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Properties: The compound exhibits antimicrobial properties and is being researched for use in developing new antibiotics.
Industry:
Mechanism of Action
The mechanism of action of Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets . This leads to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Benzoic Acid: The parent compound without fluorine atoms or the aminocarbonyl group.
Para-Aminobenzoic Acid (PABA): Similar structure but with an amino group in the para position instead of the aminocarbonyl group.
Uniqueness:
Fluorination: The presence of four fluorine atoms significantly alters the compound’s reactivity and stability compared to non-fluorinated analogs.
Aminocarbonyl Group: This functional group provides additional sites for chemical modification and interaction with biological targets.
Comparison:
Properties
CAS No. |
133492-64-5 |
|---|---|
Molecular Formula |
C8H3F4NO3 |
Molecular Weight |
237.11 g/mol |
IUPAC Name |
2-carbamoyl-3,4,5,6-tetrafluorobenzoic acid |
InChI |
InChI=1S/C8H3F4NO3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H2,13,14)(H,15,16) |
InChI Key |
IFSHMCBXCKPELF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















